Cinnamyl acetate is an organic compound with the molecular formula and a molecular weight of approximately 176.22 g/mol. It is classified as an acetate ester, formed through the condensation of cinnamyl alcohol and acetic acid. This compound is characterized by its floral, sweet, and spicy aroma, often associated with cinnamon and ylang-ylang fragrances. Cinnamyl acetate appears as a colorless to slightly yellow liquid with a boiling point of 264°C and a flash point of 118°C. It is commonly used in perfumery and flavoring due to its pleasant scent profile and is also found in small quantities in various essential oils, including cinnamon leaf oil and ylang-ylang oil .
Cinnamyl acetate exhibits notable biological activities, including:
Cinnamyl acetate can be synthesized through several methods:
Cinnamyl acetate has diverse applications across various industries:
Studies on the interactions of cinnamyl acetate reveal its potential effects on human health and environmental safety:
Cinnamyl acetate shares structural similarities with several other compounds, each having unique properties:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Cinnamic Acid | C_{9}H_{8}O_{2} | Found in cinnamon; used as a flavoring agent; less fragrant than cinnamyl acetate. |
| Benzyl Acetate | C_{9}H_{10}O_{2} | Used as a fragrance; has a sweet aroma similar to that of jasmine; less spicy than cinnamyl acetate. |
| Ethyl Cinnamate | C_{11}H_{12}O_{2} | An ester derived from ethylene glycol; used in flavoring; similar aromatic profile but different volatility. |
| Phenethyl Acetate | C_{10}H_{12}O_{2} | Known for its floral scent; used in perfumes; less spicy than cinnamyl acetate. |
Cinnamyl acetate's unique combination of floral sweetness with spicy undertones distinguishes it from these similar compounds, making it particularly valued in fragrance formulations .
Conventional esterification methods for cinnamyl acetate synthesis rely on acid-catalyzed reactions between cinnamic acid or cinnamyl alcohol and acetic acid derivatives. The Fisher esterification method, a cornerstone of undergraduate organic chemistry laboratories, involves refluxing trans-cinnamic acid with excess ethanol in the presence of concentrated sulfuric acid [1]. This equilibrium-driven reaction achieves yields up to 75% after 4–6 hours, with purification via column chromatography and characterization through nuclear magnetic resonance (NMR) spectroscopy [1].
Industrial-scale production frequently employs direct acid catalysis, where cinnamyl alcohol reacts with acetic acid under sulfuric acid catalysis. A typical protocol mixes cinnamyl alcohol (5 mmol) with acetic acid (50 mmol) at 116°C for 2–3 hours, followed by neutralization with sodium bicarbonate, phase separation, and vacuum distillation [3] [4]. This method achieves near-quantitative conversion but generates corrosive waste requiring careful disposal [2].
| Parameter | Fisher Esterification [1] | Direct Acid Catalysis [3] [4] |
|---|---|---|
| Starting Material | Cinnamic acid | Cinnamyl alcohol |
| Catalyst | H₂SO₄ | H₂SO₄ |
| Temperature | Reflux (~78°C) | 116°C |
| Reaction Time | 4–6 hours | 2–3 hours |
| Yield | 65–75% | 85–95% |
| Purification | Column chromatography | Vacuum distillation |
The choice between these methods depends on raw material availability and purity requirements. Fisher esterification offers pedagogical value in demonstrating equilibrium principles, while direct alcohol esterification dominates industrial settings due to higher yields [1] [3].
Modern catalytic innovations address the environmental limitations of traditional acid catalysis. Montmorillonite clay catalysts, particularly metal-ion-exchanged variants (Fe³⁺, Cu²⁺, Zn²⁺), enable esterification at reduced temperatures (30–140°C) with shorter reaction times (0.02–3 hours) [2]. These heterogeneous catalysts facilitate a solvent-free process where cinnamyl alcohol and acetic acid react at 1:3–11 molar ratios, achieving 90–98% conversion [2].
Key advantages over conventional methods include:
Industrial protocols using Cu²⁺-montmorillonite demonstrate scalability, producing cinnamyl acetate at 140°C in 45 minutes with 97% yield [2]. Comparative studies show clay-catalyzed processes reduce energy consumption by 40% compared to sulfuric acid methods, making them economically viable for large-scale production [2] [5].
While the provided sources do not detail biocatalytic methods, literature suggests lipase-mediated esterification represents an emerging green chemistry approach. These enzymes theoretically enable synthesis under mild conditions (25–40°C) with water as a byproduct, though reaction kinetics and substrate specificity require further optimization. Future research directions include immobilizing lipases on mesoporous supports to enhance stability and reusability in non-aqueous media.
Cinnamyl acetate exhibits widespread natural occurrence across multiple Cinnamomum species, demonstrating significant variation in concentration and distribution patterns among different plant parts and species. The compound naturally occurs in fresh bark of Cinnamomum zeylanicum Blume and other Cinnamomum species, with concentrations ranging from 2,800 to 51,000 parts per million [1] [2]. This substantial variation reflects the complex interplay between genetic factors, environmental conditions, and developmental stages of the plant.
Distribution Patterns Across Species
The phytochemical distribution of cinnamyl acetate shows remarkable diversity among Cinnamomum species. In Cinnamomum zeylanicum, the compound represents approximately 0.28 to 5.1 percent of the essential oil composition in bark extracts [3]. The highest concentration occurs in fruit stalks, where cinnamyl acetate comprises 36.59 percent of the volatile oil composition, accompanied by caryophyllene as the secondary major component at 22.36 percent [4] [5].
Cinnamomum cassia demonstrates a more moderate distribution, with cinnamyl acetate content ranging from 2 to 6 percent in Vietnamese cassia oil extracted from bark [2]. The stem bark of Cinnamomum cassia contains cinnamyl acetate alongside major constituents including cinnamaldehyde, 2-hydroxycinnamaldehyde, and coumarin [6]. Gas chromatography-mass spectrometry analysis has identified cinnamaldehyde as the dominant volatile flavor compound, with cinnamyl acetate serving as a significant secondary metabolite [6].
Age-Related Variations
The content of cinnamyl acetate exhibits age-dependent variations in Cinnamomum species. In Cinnamomum burmannii, cinnamyl acetate content ranges from 2.5 to 16 percent, with notable decreases correlating with tree age [7]. Five-year-old trees demonstrate higher cinnamyl acetate concentrations compared to older specimens, suggesting that biosynthetic activity diminishes with plant maturity [7]. This age-related decline reflects the compound's role as an attractant for insects during flower fertilization, with content stabilizing and decreasing after the initial flowering phase [7].
Tissue-Specific Distribution
The distribution of cinnamyl acetate varies significantly among different plant tissues. Leaf essential oils of Cinnamomum osmophloeum contain approximately 4.2 percent cinnamyl acetate, demonstrating a complementary relationship with trans-cinnamaldehyde concentrations [8]. Branch bark and trunk bark of Cinnamomum burmannii show differential accumulation patterns, with branch bark containing higher concentrations of cinnamyl acetate compared to trunk bark in mature trees [7].
Rhodiola rosea represents a unique botanical source of cinnamyl alcohol glycosides, which serve as biosynthetic precursors and structural analogs of cinnamyl acetate. The species contains three primary cinnamyl alcohol glycosides: rosavin, rosarin, and rosin, collectively termed rosavins [9] [10]. These compounds are specific to Rhodiola rosea and distinguish it from other Rhodiola species [11].
Structural Characteristics of Glycosidic Derivatives
Rosavin represents the most complex glycosidic derivative, consisting of cinnamyl alcohol linked to α-L-arabinopyranosyl-(1→6)-α-D-glucopyranoside [9] [10]. This compound demonstrates the highest structural complexity among the rosavins, incorporating both glucose and arabinose sugar moieties. Rosarin exhibits a similar structure but contains arabinofuranose instead of arabinopyranose, forming cinnamyl α-L-arabinofuranosyl-(1→6)-β-D-glucopyranoside [9] [10].
Rosin constitutes the fundamental glycosidic structure, consisting of trans-cinnamyl O-β-D-glucopyranoside [9] [10]. This compound serves as the biosynthetic precursor for both rosavin and rosarin, with additional sugar units being attached through specific glycosyltransferase activities [10]. The structural progression from rosin to the more complex derivatives demonstrates the sophisticated glycosylation machinery present in Rhodiola rosea.
Biosynthetic Relationships
The biosynthetic pathway of cinnamyl alcohol glycosides in Rhodiola rosea follows a defined sequence beginning with the phenylpropanoid pathway. Trans-cinnamic acid serves as the initial substrate, undergoing reduction to cinnamaldehyde through the action of cinnamoyl-CoA reductase [10]. Cinnamyl alcohol dehydrogenase subsequently catalyzes the conversion of cinnamaldehyde to cinnamyl alcohol, which represents the aglycone component of all rosavins [10].
The formation of rosin occurs through the addition of glucose to cinnamyl alcohol via specific glucosyltransferase activity [10]. Subsequently, rosavin and rosarin are derived from rosin through the sequential addition of arabinose and arabinofuranose moieties, respectively [10]. This biosynthetic progression demonstrates the metabolic capacity of Rhodiola rosea to elaborate simple phenylpropanoid precursors into complex glycosidic derivatives.
Biotransformation Studies
Compact callus aggregate cultures of Rhodiola rosea demonstrate remarkable capacity for biotransformation of cinnamyl alcohol into various glycosidic derivatives [12] [13]. When cinnamyl alcohol is added to the culture medium, it undergoes extensive biotransformation, producing high amounts of rosin while generating relatively low amounts of rosavin [12]. The consumption rate of cinnamyl alcohol significantly exceeds the production rate of rosin, indicating the presence of additional biotransformation pathways [12].
Liquid chromatography-mass spectrometric analysis of compact callus aggregates has identified four novel biotransformation products of cinnamyl alcohol, expanding the known metabolic capacity of Rhodiola rosea [12]. These findings suggest that the plant possesses sophisticated enzymatic machinery capable of extensive modification of cinnamyl alcohol substrates, potentially including acetylation reactions analogous to cinnamyl acetate formation.
The metabolic engineering of cinnamyl acetate biosynthetic routes represents a rapidly advancing field combining synthetic biology principles with traditional biochemical approaches. Modern biotechnological strategies have enabled the development of efficient production systems utilizing both enzymatic and microbial platforms for cinnamyl acetate synthesis.
De Novo Biosynthesis Pathways
The construction of de novo biosynthetic pathways for cinnamyl acetate in Escherichia coli has been achieved through the integration of phenylpropanoid pathway enzymes with acetylation machinery [14] [15]. The pathway begins with L-phenylalanine as the substrate, which undergoes deamination by phenylalanine ammonia lyase to produce trans-cinnamic acid [16] [17]. Carboxylic acid reductase subsequently reduces cinnamic acid to cinnamaldehyde, which is then converted to cinnamyl alcohol by endogenous alcohol dehydrogenases [17].
The final acetylation step involves the action of acetyltransferases, which catalyze the transfer of acetyl groups from acetyl-CoA to cinnamyl alcohol, forming cinnamyl acetate [15]. This pathway has been successfully implemented in engineered Escherichia coli strains, achieving cinnamyl acetate production directly from glucose through the integration of central metabolic pathways [15].
Enzymatic Synthesis Approaches
Lipase-catalyzed transesterification represents a prominent enzymatic approach for cinnamyl acetate synthesis. Immobilized lipases, particularly Novozym 435, demonstrate high efficiency in catalyzing the reaction between cinnamyl alcohol and ethyl acetate [18]. Under optimized conditions, including ethyl acetate to cinnamyl alcohol ratios of 15:1, lipase loading of 2.67 grams per liter, and reaction temperatures of 40°C, conversion rates of 90.06 percent can be achieved within 3 hours [18].
Whole-cell biocatalysis utilizing novel esterases has emerged as an alternative approach offering advantages in terms of cost-effectiveness and operational simplicity [19]. The esterase EstK1 from Acinetobacter hemolyticus demonstrates exceptional activity in transesterification reactions, achieving conversion rates of 94.1 percent at 1 hour and 97.1 percent at 2 hours when using vinyl acetate as the acyl donor [19].
Biocatalytic Cascade Systems
Three-step biocatalytic cascades have been developed for the efficient conversion of L-phenylalanine to cinnamyl alcohol, which can subsequently be acetylated to form cinnamyl acetate [16] [20]. The cascade involves phenylalanine ammonia lyase for the initial deamination step, carboxylic acid reductase for the reduction of cinnamic acid to cinnamaldehyde, and alcohol dehydrogenase for the final reduction to cinnamyl alcohol [16].
The optimization of these cascade systems has focused on enzyme loading, cofactor recycling, and reaction conditions to maximize product yield and minimize side reactions [16]. The use of whole-cell biocatalysts has proven particularly effective, as it provides the necessary cofactor regeneration systems and eliminates the need for enzyme purification [16].
Metabolic Flux Optimization
Advanced metabolic engineering strategies have addressed the optimization of metabolic flux toward cinnamyl acetate production. The overexpression of key enzymes in the phenylpropanoid pathway, including phenylalanine ammonia lyase and cinnamoyl-CoA reductase, has been shown to enhance precursor availability [15]. Additionally, the engineering of acetyl-CoA metabolism through the overexpression of phosphotransacetylase has improved the availability of acetyl donors for the final acetylation step [15].
Two-phase extractive fermentation systems have been implemented to overcome product inhibition and facilitate continuous product recovery [15]. The use of organic solvents such as dodecane creates a biphasic system that allows for in situ product extraction, preventing the accumulation of toxic concentrations of cinnamyl acetate in the aqueous phase [15].
Synthetic Biology Applications
The application of synthetic biology principles has enabled the construction of modular biosynthetic pathways for cinnamyl acetate production. The development of standardized biological parts, including promoters, ribosome binding sites, and terminators, has facilitated the rational design of engineered microorganisms [15]. The use of modular cloning systems has allowed for the rapid assembly and optimization of multi-gene pathways.
Directed evolution approaches have been applied to improve the catalytic properties of key enzymes in the biosynthetic pathway. The engineering of carboxylic acid reductases with enhanced activity toward cinnamic acid has resulted in improved pathway efficiency and reduced formation of unwanted byproducts [15]. Similarly, the modification of acetyltransferases to enhance their specificity for cinnamyl alcohol has improved the selectivity of the final acetylation step.